molecular formula C10H11ClN4 B1664982 Acetamiprid CAS No. 135410-20-7

Acetamiprid

Cat. No.: B1664982
CAS No.: 135410-20-7
M. Wt: 222.67 g/mol
InChI Key: WCXDHFDTOYPNIE-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Acetamiprid is a neonicotinoid insecticide that primarily targets nicotinic acetylcholine receptors (nAChR) . These receptors are located in the post-synaptic dendrites of all neurons in the brain, spinal cord, ganglia, and muscular junctions .

Mode of Action

This compound acts as a nicotinic agonist , interacting with nAChRs in a similar way to nicotine . It binds to these receptors, causing an influx of ions and leading to the excitation of the nervous system of insects . This overstimulation eventually leads to the paralysis and death of the insect .

Biochemical Pathways

It is known that the compound interferes with the normal functioning of nachrs, disrupting the normal flow of ions across the neuron’s membrane . This disruption affects the transmission of nerve impulses, leading to the overstimulation of the nervous system .

Pharmacokinetics

It is known that the compound is highly soluble in water and volatile . More detailed studies are needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound .

Result of Action

The primary result of this compound’s action is the overstimulation of the insect’s nervous system, leading to paralysis and death . This makes it an effective insecticide for controlling sucking insects on crops such as leafy vegetables, citrus fruits, pome fruits, grapes, cotton, cole crops, and ornamental plants .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. It is highly soluble in water and volatile, suggesting that it can be easily distributed in the environment . Moreover, microbial consortia in the soil can degrade this compound, suggesting that the presence and activity of certain microorganisms can influence its persistence . Furthermore, this compound residues in soil or on plants can have a marked negative impact on non-target species, including livestock, honeybees, and humans .

Biochemical Analysis

Biochemical Properties

Acetamiprid, as a neonicotinoid pesticide, binds to postsynaptic nicotinic acetylcholine receptors in insects’ central nervous systems . This interaction disrupts the normal functioning of the nervous system, leading to the death of the insect .

Cellular Effects

This compound has been shown to disrupt oxidative and metabolic processes in rats . It significantly increases the levels of nitric oxide, while reducing the activity of catalase, a superoxide dismutase enzyme, and glutathione reductase . These changes can lead to oxidative stress and potential cellular damage .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding to postsynaptic nicotinic acetylcholine receptors in the central nervous system of insects . This binding disrupts the normal functioning of the nervous system, leading to the death of the insect .

Temporal Effects in Laboratory Settings

Studies have shown that this compound disrupts oxidative and metabolic processes in rats over a period of 30 and 60 days . This suggests that the effects of this compound are not immediate and may accumulate over time .

Dosage Effects in Animal Models

In animal models, this compound exhibits dose- and time-dependent effects on oxidative parameters that cause testis damage . This suggests that higher doses and longer exposure times can lead to more severe effects .

Metabolic Pathways

The metabolic pathways of this compound involve several metabolites, including N’-[(6-chloropyridin-3-yl)methyl]-N-methylacetamide, 2-chloro-5-hydroxymethylpyridine, and 6-chloronicotinic acid . These metabolites form the basis for a newly described this compound degradation pathway .

Properties

IUPAC Name

N-[(6-chloropyridin-3-yl)methyl]-N'-cyano-N-methylethanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN4/c1-8(14-7-12)15(2)6-9-3-4-10(11)13-5-9/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCXDHFDTOYPNIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NC#N)N(C)CC1=CN=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0034300, DTXSID901015148
Record name (1E)-N-[(6-Chloro-3-pyridinyl)methyl]-N'-cyano-N-methylethanimidamide
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Record name N-[(6-Chloro-3-pyridinyl)methyl]-N'-cyano-N-methylethanimidamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White odorless solid; [HSDB] Powder; [MSDSonline]
Record name Acetamiprid
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Solubility

In water, 4.25X10+3 mg/L at 25 °C, In water at 25 °C: 3.48X10+3 mg/L at pH5; 2.95X10+3 mg/L at pH 7, 3.96X10+3 mg/L at pH 9, Soluble in acetone, methanol, ethanol, dichloromethane, chloroform, acetonitrile, and tetrahydrofuran
Record name Acetamiprid
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Density

1.330 g/cu cm at 20 °C
Record name Acetamiprid
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

0.000044 [mmHg]
Record name Acetamiprid
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Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
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Color/Form

White crystals, White crystalline solid

CAS No.

160430-64-8, 135410-20-7
Record name N-[(6-Chloro-3-pyridinyl)methyl]-N′-cyano-N-methylethanimidamide
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Record name Acetamiprid [ISO]
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Record name Acetamiprid
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Record name (1E)-N-[(6-Chloro-3-pyridinyl)methyl]-N'-cyano-N-methylethanimidamide
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Record name N-[(6-Chloro-3-pyridinyl)methyl]-N'-cyano-N-methylethanimidamide
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Record name Ethanimidamide, N-[(6-chloro-3-pyridinyl)methyl]-N'-cyano-N-methyl-, (1E)
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Record name acetamiprid (ISO); (1E)-N-[(6-chloropyridin-3-yl)methyl]-Nâ??-cyano-N-methylethanimidamide; (E)-N1-[(6-chloro-3-pyridyl)methyl]-N2-cyano-N1-methylacetamidine
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Record name ACETAMIPRID
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Record name Acetamiprid
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Melting Point

98.9 °C
Record name Acetamiprid
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7274
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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